![molecular formula C16H18O3 B5693967 1-(1,8-dimethoxy-3,6-dimethyl-2-naphthyl)ethanone](/img/structure/B5693967.png)
1-(1,8-dimethoxy-3,6-dimethyl-2-naphthyl)ethanone
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Overview
Description
1-(1,8-dimethoxy-3,6-dimethyl-2-naphthyl)ethanone is a chemical compound that is commonly known as DDMEN. This compound has been the subject of scientific research due to its potential applications in various fields.
Scientific Research Applications
DDMEN has been the subject of scientific research due to its potential applications in various fields. One of the primary applications of DDMEN is in the field of organic electronics. DDMEN has been used as a hole-transporting material in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). DDMEN has also been used as a sensitizer in dye-sensitized solar cells (DSSCs).
Mechanism of Action
The mechanism of action of DDMEN in organic electronics is not fully understood. However, it is believed that DDMEN acts as a hole-transporting material by facilitating the movement of positive charges (holes) from the anode to the cathode in OLEDs and OPVs. In DSSCs, DDMEN acts as a sensitizer by absorbing light and transferring electrons to the dye molecules.
Biochemical and Physiological Effects
There is limited research on the biochemical and physiological effects of DDMEN. However, studies have shown that DDMEN has low toxicity and is not mutagenic or genotoxic. DDMEN has also been found to have antimicrobial activity against various bacteria and fungi.
Advantages and Limitations for Lab Experiments
One of the advantages of using DDMEN in lab experiments is its high purity and stability. DDMEN is also relatively easy to synthesize and can be obtained in large quantities. However, one of the limitations of using DDMEN is its low solubility in common organic solvents, which can make it difficult to work with in certain experiments.
Future Directions
There are several future directions for the research on DDMEN. One direction is to further investigate its potential applications in organic electronics, particularly in OLEDs and OPVs. Another direction is to explore its antimicrobial properties and potential applications in the development of new antibiotics. Additionally, research could be conducted to improve the solubility of DDMEN in organic solvents, which would make it more versatile in lab experiments.
Synthesis Methods
The synthesis of DDMEN involves the reaction of 1,8-dimethoxy-3,6-dimethyl-2-naphthoic acid with thionyl chloride to form an acid chloride intermediate. This intermediate is then reacted with ethyl acetate in the presence of a catalyst to yield DDMEN. The yield of DDMEN in this process is approximately 60%.
properties
IUPAC Name |
1-(1,8-dimethoxy-3,6-dimethylnaphthalen-2-yl)ethanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18O3/c1-9-6-12-8-10(2)14(11(3)17)16(19-5)15(12)13(7-9)18-4/h6-8H,1-5H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HFLLUOHLNRRCQM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(=C1)OC)C(=C(C(=C2)C)C(=O)C)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Hflluohlnrrcqm-uhfffaoysa- |
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